Tizoxanide Sulfate
Overview
Description
Tizoxanide, also known as desacetyl-nitazoxanide, is a thiazolide and an antiparasitic agent that occurs as a metabolite of nitazoxanide in humans through hydrolysis .
Synthesis Analysis
Tizoxanide is the active circulating metabolite of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound . NTZ is partially absorbed by the gastrointestinal tract and is rapidly hydrolysed by plasma esterases to its active form, Tizoxanide .Molecular Structure Analysis
The chemical structure of Tizoxanide has been depicted in a study . It is the active form of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound .Chemical Reactions Analysis
Tizoxanide is metabolized into its active form through hydrolysis . A high-performance thin-layer chromatographic (HPTLC) method has been developed for analysis of Tizoxanide in human plasma .Physical And Chemical Properties Analysis
Tizoxanide has a molecular formula of C10H7N3O4S and a molecular weight of 265.25 g/mol . More detailed physical and chemical properties can be found on the PubChem database .Scientific Research Applications
Metabolism in Animals : Tizoxanide is a major metabolite of nitazoxanide with significant activity against various pathogens. A study investigating its metabolism in rats, pigs, and chickens found that acetylation and glucuronidation were major metabolic pathways in rats and pigs, while acetylation and sulfation were predominant in chickens. This study also identified new metabolites, indicating species variations in drug metabolism and elimination (Huang et al., 2015).
Antibacterial and Antiparasitic Activities : Research on tizoxanide's synthesis and its antibacterial activities revealed it as a potent antibacterial and antiparasitic agent, effective against a wide range of organisms, including anaerobic bacteria (Rossignol & Stachulski, 1999).
Effectiveness Against Influenza Viruses : A study assessing the susceptibility of circulating influenza viruses to tizoxanide showed potent in vitro antiviral activity against various influenza viruses, including neuraminidase inhibitor-resistant strains (Tilmanis et al., 2017).
Characterization and Structural Analysis : Tizoxanide's crystal structure and various physicochemical properties were analyzed, providing insights into its conformational preferences and potential biological activity (Bruno et al., 2013).
Anti-Inflammatory Effects : A study discovered tizoxanide's significant anti-inflammatory effects in LPS-activated macrophages, inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB and MAPK signaling pathways (Shou et al., 2019).
Pharmacokinetic Studies : Research on tizoxanide's pharmacokinetics using micellar liquid chromatography indicated its potential in drug monitoring and clinical studies (Shalan et al., 2014).
Antimycobacterial Properties : Tizoxanide demonstrated antimycobacterial properties in vitro and in whole blood culture, suggesting its potential as a therapeutic agent against Mycobacterium tuberculosis (Harausz et al., 2016).
Induction of Autophagy : A study highlighted that tizoxanide could induce autophagy by inhibiting the PI3K/Akt/mTOR pathway in macrophage cells, suggesting a novel mechanism for its anti-infective effects (Shou et al., 2020).
Brain Tissue Analysis : Tizoxanide's effectiveness in treating glioma was supported by a study analyzing its presence in rat brain tissue and plasma, indicating its potential for brain-related therapies (Guo et al., 2020).
Proteomic Analysis in Vero Cells : Research on the response of Vero cells to tizoxanide treatment unveiled potential mechanisms for its antimicrobial effect, suggesting broader implications in microbial infection treatments (Yamamoto et al., 2020).
Safety And Hazards
Future Directions
Nitazoxanide, the parent drug of Tizoxanide, is currently being assessed as a candidate therapeutic for SARS-CoV-2 . Over the next five years, clinical development of Nitazoxanide is likely to focus primarily on viral respiratory infections . Another study suggests that the ethanol salt of Thiazolide retains the activity of the parent together with an improved cell safety index, making it a good candidate for further evaluation .
properties
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHKCVYPSCCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tizoxanide Sulfate |
Citations
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